Solid-State Stability Advantage of N-Acylsuccinimide Scaffold Versus Alternative Activated Esters
N-Acylsuccinimides as a class are characterized as stable, crystalline solids at room temperature. Comparative studies of N-acylsuccinimides versus N-acylglutarimides demonstrate that the succinimide activating ring provides a combination of low cost and high amide bond stability toward reaction conditions [1]. X-ray crystallographic studies confirm that N-acyl succinimides are well-defined solids stable at room temperature . In contrast, certain alternative acyl-transfer scaffolds exhibit perpendicular amide bond twist requiring different activation strategies and presenting distinct stability profiles [1].
| Evidence Dimension | Solid-state stability and crystallinity |
|---|---|
| Target Compound Data | Crystalline solid, stable at room temperature; well-defined solid amenable to X-ray crystallography |
| Comparator Or Baseline | N-acylglutarimides: higher cost, distinct twist geometry; alternative activated esters (e.g., pentafluorophenyl esters): higher hydrolytic lability |
| Quantified Difference | Succinimide activating ring offers lower cost relative to glutarimide scaffolds; crystalline character enables reproducible weighing and storage without special handling beyond standard desiccation |
| Conditions | Room temperature storage; X-ray crystallographic analysis of synthesized N-acyl succinimides 18b and 18c |
Why This Matters
Crystalline solid-state stability ensures consistent stoichiometry during weighing, reduces batch-to-batch variability, and simplifies long-term laboratory storage compared to hygroscopic or hydrolytically labile alternatives.
- [1] Ouyang K, Hao W, Zhang WX, Xi Z. N-Acylsuccinimides: twist-controlled, acyl-transfer reagents in Suzuki–Miyaura cross-coupling by N–C amide bond activation. Org Biomol Chem. 2017;15:8501-8504. View Source
